N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Description
The compound "N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide" is an intriguing molecule with potential applications in various fields, including chemistry, biology, medicine, and industry. It features a unique structure composed of a 1-methylpyrazol-4-yl moiety, oxolane, benzofuran, and sulfonamide groups.
Properties
IUPAC Name |
N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-19-10-12(9-17-19)16-14(5-7-23-16)18-24(20,21)13-2-3-15-11(8-13)4-6-22-15/h2-3,8-10,14,16,18H,4-7H2,1H3/t14-,16+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRYNHIMFWROPZ-GOEBONIOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2C(CCO2)NS(=O)(=O)C3=CC4=C(C=C3)OCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2[C@H](CCO2)NS(=O)(=O)C3=CC4=C(C=C3)OCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of "N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide" typically involves the following steps:
Formation of the 1-methylpyrazol-4-yl moiety: This can be achieved through the condensation of appropriate starting materials, such as 4-methyl-1H-pyrazole with an electrophile.
Oxolane ring synthesis: This can be done by reacting an epoxide with a nucleophile.
Formation of benzofuran and sulfonamide: The benzofuran moiety can be synthesized via cyclization of ortho-hydroxyacetophenone. The sulfonamide group can be introduced through the reaction of benzofuran with a sulfonyl chloride in the presence of a base.
Coupling steps: The synthesized intermediates are coupled together using appropriate reagents and conditions to form the final compound.
Industrial Production Methods: For industrial production, the synthesis can be scaled up using continuous flow chemistry to ensure consistent yields and minimize batch-to-batch variations. Optimization of reaction conditions and the use of catalysts can enhance efficiency and reduce costs.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions to introduce additional functional groups or modify the existing ones.
Reduction: The reduction can be performed to convert certain functional groups to their reduced forms.
Substitution: Various substitution reactions can be employed to replace specific atoms or groups within the molecule.
Oxidation Reagents: Common oxidizing agents such as hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation conditions.
Substitution Reagents: Halogens, nucleophiles, and bases.
Oxidation Products: Formation of sulfoxides, sulfones, or carboxylic acids.
Reduction Products: Formation of secondary or tertiary amines from sulfonamides.
Substitution Products: Formation of different substituted analogs depending on the position and nature of the substituent.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for designing complex molecules due to its unique structural features. It serves as a precursor in various synthetic pathways.
Biology: In biology, it is explored for its potential as a bioactive molecule. Researchers study its interactions with proteins and enzymes, evaluating its effects on cellular pathways.
Medicine: In medicine, "N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide" is investigated for its potential therapeutic properties. It may exhibit pharmacological activities, including anti-inflammatory, antimicrobial, or anticancer effects.
Industry: Industrially, the compound finds applications in the development of advanced materials, such as polymers and coatings. It is also utilized in the creation of specialized chemical reagents.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Binding to Receptors or Enzymes: It may interact with specific receptors or enzymes, modulating their activity.
Signal Transduction Pathways: The compound can influence cellular signaling pathways, leading to alterations in gene expression or protein function.
Comparison with Similar Compounds
Similar Compounds: 1-benzofuran-5-sulfonamide, 2-methylpyrazole, and oxolane derivatives.
Uniqueness: What sets this compound apart is the specific combination of its functional groups, conferring unique physicochemical properties and biological activities not observed in other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
